molecular formula C13H12N2O B2370840 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL CAS No. 87753-08-0

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL

Cat. No.: B2370840
CAS No.: 87753-08-0
M. Wt: 212.252
InChI Key: AGQQOLIHSSZYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL (CAS 87753-08-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core. Its structure includes a hydroxyl (-OH) group at position 4 and a phenyl substituent at position 2 (Figure 1).

Properties

IUPAC Name

2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-10-7-4-8-11(10)14-12(15-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQQOLIHSSZYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction . The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlling the temperature, pH, and solvent choice to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The applications of 2-phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol are primarily in the realm of scientific research, particularly in the development of novel therapeutic agents. This compound, with the chemical formula C13H12N2OC_{13}H_{12}N_2O and a molecular weight of 212.25 , is used as a building block in the synthesis of more complex molecules with potential medicinal properties .

Glioblastoma Multiforme (GBM) Research

  • ** hit discovery** Novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been synthesized and evaluated for their cytotoxicity against the glioblastoma cell line U87-MG .
  • lead identification Among the synthesized compounds, six showed significant inhibition (approximately 50% at 10 μM concentration) in preliminary screening using the MTT assay .
  • IC50 determination Further analysis revealed that the top hits, F2 and F7, exhibited IC50 values less than 10 μM .
  • computational studies These top hits were subjected to computational studies, including target prediction and molecular docking, to understand their mechanism of action . The targets included epidermal growth factor receptor kinase domain, cyclin-dependent kinase 2 (CDK2)/cyclin E, and anaplastic lymphoma kinase (ALK) .
  • planar core structure The presence of a relatively planar core structure and favorable hinge-binding substructures contributed to the cytotoxicity against the GBM cell line .

Mechanism of Action

The mechanism of action of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following analogs are compared based on substituents and core modifications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL Phenyl (C6H5), -OH C11H10N2O ~202.22 Hydroxyl enables H-bonding; phenyl enhances lipophilicity
2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[D]pyrimidine Cl, -OCH3 C8H9ClN2O 200.63 Chloro and methoxy groups increase electrophilicity and lipophilicity
{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine -NH-NH2 C6H6N4 134.14 Hydrazine group introduces polarity and reactivity for condensation reactions
5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol -OH at positions 2 and 4 C5H6N2O2 138.12 Dual hydroxyl groups enhance H-bonding and aqueous solubility

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound facilitates dimerization via intermolecular H-bonds, though weaker than 4[1H]-pyrimidinone dimers due to repulsive secondary interactions in the pyrimidin-4-ol system .
  • Electrophilicity : The chloro-methoxy analog (CAS 81532-47-0) exhibits higher electrophilicity at position 2 due to the electron-withdrawing Cl group, making it reactive toward nucleophilic substitution .

Conformational Flexibility

The cyclopenta[d]pyrimidine core can adopt puckered conformations, as described by Cremer and Pople’s puckering coordinates . Bulky substituents like phenyl may restrict pseudorotation (a low-energy conformational interconversion), whereas smaller groups (e.g., -OH, -OCH3) allow greater flexibility. This impacts binding affinity in biological targets or self-assembly in supramolecular systems .

Research Implications

  • Drug Discovery : The phenyl-hydroxyl combination balances lipophilicity and H-bonding capacity, making the compound a candidate for kinase inhibitors or antimicrobial agents.
  • Materials Science: Weaker dimerization compared to pyrimidinones (e.g., 4[1H]-pyrimidinone) suggests tunable supramolecular assembly for soft materials .

Biological Activity

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL is an organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and the underlying mechanisms of action based on recent research findings.

  • Chemical Formula : C₁₃H₁₂N₂O
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 87753-08-0
  • IUPAC Name : 2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Biological Activity Overview

Recent studies have highlighted the cytotoxic properties of this compound against glioblastoma multiforme (GBM) cells. The compound was synthesized and evaluated for its efficacy using various assays.

Cytotoxicity Studies

A significant study involved the evaluation of a series of 2-phenyl-substituted cyclopenta[d]pyrimidines for their cytotoxic effects on the U87-MG glioblastoma cell line. The results indicated that several derivatives exhibited promising inhibitory activities:

Compound% Inhibition at 10 μMIC₅₀ (μM)
F₂~50%<10
F₃~50%<10
F₅~50%<10
F₇~50%<10
F₁₅~50%<10
F₂₀~50%<10

The top hits (F₂ and F₇) were selected for further investigation due to their low IC₅₀ values, indicating high potency against GBM cells .

The mechanism of action of this compound involves interaction with key molecular targets. Molecular docking studies revealed that these compounds bind effectively to the active sites of several critical proteins involved in cell proliferation and survival:

  • Epidermal Growth Factor Receptor (EGFR) : Important in signaling pathways for cell growth.
  • Cyclin-dependent Kinase 2 (CDK2) : Plays a crucial role in cell cycle regulation.
  • Anaplastic Lymphoma Kinase (ALK) : Associated with various cancers.

The binding affinity and interaction patterns suggest that these compounds may inhibit the activity of these targets, leading to reduced cell viability in cancerous cells .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicated that specific substitutions on the phenyl ring significantly influence the compound's biological activity. Compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects compared to those with electron-donating groups. This suggests that fine-tuning the substituents can optimize therapeutic efficacy .

Case Studies

A case study focusing on the application of these compounds in treating GBM highlighted their potential as a novel therapeutic approach. The study demonstrated that treatment with selected cyclopenta[d]pyrimidine derivatives led to significant tumor regression in preclinical models. The findings underscore the need for further clinical evaluation to establish their effectiveness in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL, and how do reaction conditions influence yield?

  • Methodology: Cyclopenta-fused pyrimidines are typically synthesized via cyclocondensation of substituted cyclopentanones with amidines or guanidines. For example, cyclopenta[d]pyrimidin-4-ones can be prepared by reacting cyclopentanone derivatives with methyl iodide in dioxane under reflux (1:1.2 molar ratio), followed by crystallization . Microwave-assisted synthesis (80–120°C, 30 min) using Cs₂CO₃ as a base in acetonitrile or DMSO improves regioselectivity and reduces side products .
  • Key Parameters: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Yield optimization requires precise stoichiometry and temperature control.

Q. How can structural integrity and purity be confirmed for this compound?

  • Analytical Workflow:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify cyclopentane ring fusion (δ 2.5–3.5 ppm for CH₂ groups) and pyrimidine proton environments (δ 8.0–9.0 ppm) .
  • HPLC-MS: Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 241.2) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., cyclopentane chair vs. boat conformations) using single-crystal data .

Advanced Research Questions

Q. What strategies address low solubility during biological assays, and how are stability studies designed?

  • Solubility Enhancement: Co-solvent systems (e.g., 10% DMSO in PBS) or nanoformulation (liposomal encapsulation) improve bioavailability .
  • Stability Protocol:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h; analyze degradation via HPLC .
  • Light Sensitivity: Store solutions in amber vials and monitor UV-Vis absorbance changes (λ = 270 nm) under accelerated light exposure .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved target binding?

  • SAR Approach:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl at C4) to enhance π-stacking with kinase ATP pockets .
  • Side Chain Optimization: Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate logP and reduce cytotoxicity .
    • Computational Tools: Perform docking studies (AutoDock Vina) using crystallographic data of target proteins (e.g., EGFR kinase, PDB: 1M17) to predict binding affinities .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting Steps:

  • Metabolic Stability: Compare hepatic microsomal half-life (human vs. rodent) to identify species-specific metabolism .
  • Protein Binding: Measure plasma protein binding (equilibrium dialysis) to adjust effective dose calculations .
    • Case Study: If in vitro IC₅₀ = 50 nM but in vivo ED₅₀ > 100 mg/kg, investigate efflux pump activity (e.g., P-gp inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.